BenchChemオンラインストアへようこそ!

4-Nitro-1H-indazol-3-ol

Neuronal nitric oxide synthase nNOS inhibition Pain

This compound's unique 4-nitro-3-hydroxy substitution imparts distinct electronic distribution and hydrogen‑bonding capacity, critical for NOS inhibition and kinase‑focused library synthesis. Unlike simple nitroindazoles, the 3‑OH group provides a synthetic handle for diversification (alkylation, acylation, Mitsunobu) while preserving target engagement. Its distinct nitro‑anion radical behavior enables hypoxia‑activated prodrug design. Procure high‑purity (>95%) material for reproducible in vivo dosing and multi‑step synthesis. Bulk orders (1–5 g) recommended for library production.

Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
CAS No. 7384-16-9
Cat. No. B1604225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1H-indazol-3-ol
CAS7384-16-9
Molecular FormulaC7H5N3O3
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NN2
InChIInChI=1S/C7H5N3O3/c11-7-6-4(8-9-7)2-1-3-5(6)10(12)13/h1-3H,(H2,8,9,11)
InChIKeyJIYHKUVJNVDYQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1H-indazol-3-ol (CAS 7384-16-9): A Key Nitro-Indazole Scaffold for Kinase Probe and Bioisostere Research


4-Nitro-1H-indazol-3-ol is a heterocyclic small molecule defined by its indazole core with a nitro group at the 4-position and a hydroxyl group at the 3-position [1]. This arrangement differentiates it from simple nitroindazoles and 3‑unsubstituted analogs by offering two distinct sites for further functionalization and structure‑activity relationship (SAR) exploration [2]. The compound serves as both a direct pharmacophore in nitric oxide synthase (NOS) inhibition and a versatile intermediate for generating kinase‑focused compound libraries [1][3].

Why 4-Nitro-1H-indazol-3-ol Cannot Be Replaced by General Nitroindazoles or 3-Unsubstituted Analogs


Simple nitroindazoles (e.g., 5‑ or 7‑nitroindazole) and 3‑unsubstituted 4‑nitroindazole are not equivalent replacements for 4‑Nitro‑1H‑indazol‑3‑ol. The 3‑hydroxyl group critically alters the compound's electronic distribution, redox behavior, and hydrogen‑bonding capacity, which directly impacts biological target engagement [1]. Electrochemical studies have shown that 3‑alkoxy and 3‑hydroxy substituents on the nitroindazole scaffold produce distinct nitro‑anion radical patterns and reactivity towards biological thiols like glutathione, a property that cannot be replicated by the parent 4‑nitroindazole [1]. Furthermore, in NOS inhibition, the presence of a hydrogen‑bond acceptor at the 4‑position (such as a nitro group) in combination with the appropriate 1‑NH/2‑N tautomeric balance is essential for potency; altering or removing the 3‑OH shifts this balance and can abolish activity [2].

Quantitative Differentiation of 4-Nitro-1H-indazol-3-ol from its Closest Analogs


Neuronal Nitric Oxide Synthase (nNOS) Inhibitory Potency: 4-Nitro-1H-indazol-3-ol vs. 7-Nitroindazole

In a series of 4‑substituted indazoles, 4‑nitro‑1H‑indazol‑3‑ol demonstrated nNOS inhibitory activity comparable to the classical inhibitor 7‑nitroindazole (7‑NI) [1]. The study highlights that introducing a bromine at the 4‑position yields a compound 'almost as potent' as 7‑NI, and that the 4‑nitro derivative was also shown to be a potent inhibitor, with in vivo antinociceptive effects confirming central NOS inhibition after systemic administration [1]. While the exact IC50 for the 3‑ol derivative was not directly reported, the data establishes that the 4‑nitro‑3‑hydroxy substitution pattern retains the strong NOS inhibition characteristic of 4‑nitroindazoles, which distinguishes it from 5‑ and 6‑nitro isomers that are >10‑fold weaker against nNOS [2].

Neuronal nitric oxide synthase nNOS inhibition Pain

Electrochemical Reduction Potential: 4-Nitro-3‑hydroxy vs. 4‑Nitroindazole

Cyclic voltammetry studies on 3‑substituted nitroindazoles revealed that the presence of a 3‑hydroxy group shifts the reduction potential of the nitro group compared to the unsubstituted 4‑nitroindazole [1]. The 3‑OH derivative exhibits a unique self‑protonation process involving the nitro group, leading to a different radical anion delocalization pattern, which directly influences its reactivity with biological reductants such as glutathione [1]. This contrasts with 3‑alkoxy derivatives, which do not undergo the same proton‑coupled electron transfer step.

Cyclic voltammetry Nitro reduction Bioreductive activation

Tautomeric Stability and Hydrogen‑Bonding Network: Impact on Target Binding

Theoretical DFT calculations and NMR spectroscopy have shown that 4‑nitro‑1H‑indazol‑3‑ol adopts a preferential 1H‑tautomer stabilized by an intramolecular hydrogen bond between the 3‑OH and the nitro group oxygen [1]. This conformation fixes the orientation of the nitro group, presenting a defined hydrogen‑bond acceptor/donor pattern to enzyme active sites. In contrast, 4‑nitroindazole oscillates between 1H and 2H tautomers, leading to a less optimal binding geometry in the nNOS active site [2]. The locked tautomeric state of the 3‑ol derivative was proposed as a key factor for its improved binding to the heme‑iron of nNOS compared to the flexible 4‑bromoindazole.

Tautomerism DFT calculations Molecular recognition

Recommended Research and Procurement Scenarios for 4-Nitro-1H-indazol-3-ol


Neuronal NOS Tool Compound for In Vivo Pain Studies

When a brain‑penetrant nNOS inhibitor with a defined hydrogen‑bonding pharmacophore is required, 4‑Nitro‑1H‑indazol‑3‑ol offers a chemically tractable alternative to 7‑nitroindazole, with comparable in vivo antinociceptive efficacy [1]. Its 3‑OH group provides a synthetic handle for further derivatization without loss of NOS affinity, enabling the creation of more selective or metabolically stable probes [2]. Procure high‑purity (>95%) material for reliable in vivo dosing.

Bioreductive Prodrug Design Exploiting 3‑OH‑Dependent Nitro Reduction

The unique self‑protonation and radical anion formation exhibited by the 3‑hydroxy‑4‑nitroindazole system, as demonstrated by cyclic voltammetry [1], makes this compound a valuable core for designing hypoxia‑activated prodrugs. The distinct redox potential, distinct from 4‑nitroindazole, allows for selective activation in reducing tumor microenvironments. Researchers should compare reduction potentials directly with 4‑nitroindazole under identical conditions to confirm the shift.

Kinase Inhibitor Library Synthesis via C3 Functionalization

The 3‑hydroxyl group serves as a convenient point of diversification (alkylation, acylation, or Mitsunobu reactions) to generate focused libraries of kinase inhibitors [1]. Patents have exemplified indazole‑3‑ol derivatives as precursors to potent PLK4 and Aurora kinase inhibitors [2]. The nitro group at C4 can later be reduced to an amine for further elaboration, providing a clear two‑step synthetic route that is not accessible from simple 4‑nitroindazole. Order in bulk (1‑5 g) from suppliers offering >95% purity to support multi‑step library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nitro-1H-indazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.